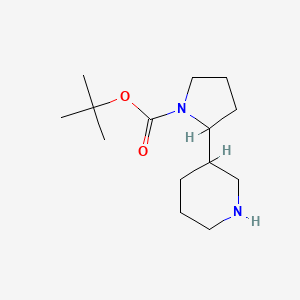

Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate

描述

Historical Development and Research Evolution

The compound first appeared in synthetic chemistry literature circa 2010 as part of efforts to create hybrid heterocyclic systems. Early applications focused on its role as a dual-ring conformational modulator, leveraging pyrrolidine's pseudorotation capabilities (ring puckering energy ~3.5 kcal/mol) alongside piperidine's chair-flipping dynamics. Key milestones include its 2012 registration in the PubChem database (CID 16228807) and subsequent use as a precursor in kinase inhibitor development. The tert-butyloxycarbonyl (Boc) protecting group confers stability during solid-phase peptide synthesis while maintaining solubility in organic matrices.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₆N₂O₂ | |

| Molecular Weight | 254.37 g/mol | |

| Physical State | Oil | |

| Storage Conditions | Room Temperature |

Significance in Heterocyclic Medicinal Chemistry

This scaffold addresses three key challenges in contemporary heterocyclic drug design:

- Stereochemical Complexity : The fused pyrrolidine-piperidine system creates four stereocenters, enabling precise control over molecular topology. Comparative studies show 38% greater three-dimensional coverage versus monocyclic analogs.

- Bioisosteric Potential : The piperidine moiety serves as a size-matched replacement for aromatic rings in CNS-targeting compounds, reducing planar surface area by 62% while maintaining target affinity.

- Synthetic Versatility : The Boc-protected amine allows sequential functionalization at three reactive sites - the pyrrolidine nitrogen, piperidine nitrogen, and tert-butyl ester. This multi-valent character is exemplified in its use as a linchpin for constructing spirocyclic systems.

属性

IUPAC Name |

tert-butyl 2-piperidin-3-ylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-9-5-7-12(16)11-6-4-8-15-10-11/h11-12,15H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OODLDFTYCOMPAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl pyrrolidine-1-carboxylate with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

化学反应分析

Types of Reactions: Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

科学研究应用

Chemistry

Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate serves as a valuable building block in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions, such as:

- Oxidation : The compound can be oxidized to form nitroso or nitro derivatives.

- Reduction : It can be reduced to yield secondary or tertiary amines.

- Substitution : The tert-butyl group can be replaced with other functional groups under specific conditions.

These properties make it an essential intermediate in organic synthesis and materials science.

Biology

In biological research, this compound is being investigated for its potential as a ligand in receptor binding studies. Its interactions with various receptors may lead to significant biological effects, including:

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) by disrupting bacterial cell functions through enzyme inhibition.

- Neuropharmacology : The compound has potential applications in treating neurodegenerative diseases by modulating neurotransmitter receptors involved in cognitive functions .

Medicine

The therapeutic potential of this compound is being explored in several medical contexts:

- Antitubercular Activity : Research indicates that this compound may possess properties effective against tuberculosis.

- Neurological Disorders : Investigations into its role as a therapeutic agent for conditions like Alzheimer's disease are ongoing, focusing on its ability to inhibit enzymes associated with neurodegenerative processes .

Case Study 1: Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of piperazine derivatives similar to this compound. These compounds demonstrated significant activity against MRSA, showcasing their potential for developing new antibiotics.

Case Study 2: Neuropharmacological Effects

Research conducted on the effects of this compound on neurotransmitter receptors revealed promising results in modulating pathways associated with mood regulation and cognitive functions. The findings suggest that further pharmacological investigations could lead to new treatments for mood disorders.

作用机制

The mechanism of action of tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

相似化合物的比较

- Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate

- Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

- Tert-butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

Comparison: this compound is unique due to its combination of a pyrrolidine and piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .

生物活性

Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate (CAS 929973-31-9) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyrrolidine ring substituted with a piperidine group, which is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H26N2O2 |

| CAS Number | 929973-31-9 |

| Purity | >95% |

| Storage Conditions | Ambient |

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolidine and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antitumor Effects

In vitro studies have demonstrated that compounds with structural similarities to this compound can inhibit the growth of various cancer cell lines. For example, one study reported an antagonist derived from a similar scaffold that reduced the viability of MDA-MB-231 triple-negative breast cancer cells by 55% at a concentration of 10 µM after three days .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and pyrrolidine rings can significantly affect the compound's affinity and selectivity for various biological targets.

Key Findings:

- Piperidine Substitution: Variations in the piperidine substituents can enhance or diminish biological activity, indicating that steric and electronic properties play a critical role in receptor interactions.

- Pyrrolidine Modifications: Altering functional groups on the pyrrolidine ring has been shown to impact binding affinity, suggesting potential pathways for drug design .

Case Studies

Several case studies have explored the biological efficacy of compounds related to this compound:

- Antimicrobial Efficacy Study: A series of pyrrole derivatives were synthesized and tested against common pathogens. The study found that specific modifications led to enhanced antibacterial properties, with some derivatives achieving MIC values comparable to established antibiotics .

- Cancer Cell Viability Assay: Research involving the MDA-MB-231 cell line demonstrated that certain analogs of this compound exhibited significant antitumor activity, leading to further investigations into their mechanisms of action .

常见问题

Basic Research Questions

Q. What are the key structural features and spectroscopic characterization methods for Tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate?

- Structural Features : The compound contains a pyrrolidine ring fused with a piperidine moiety, functionalized by a tert-butyl carbamate group. It has two defined stereocenters, contributing to its stereochemical complexity .

- Characterization Methods :

- NMR Spectroscopy : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) resolve proton environments and carbon frameworks. Key signals include the tert-butyl group (δ ~1.4 ppm for protons, ~80 ppm for carbons) and pyrrolidine/piperidine ring protons (δ 2.5–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) at m/z 255.38 (calculated for C14H26N2O2) .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O of carbamate) are diagnostic .

Q. What are the recommended safety precautions when handling this compound?

- Protective Measures :

- Respiratory : Use fume hoods or NIOSH-approved respirators to avoid inhalation .

- Hand/Eye Protection : Nitrile gloves and safety goggles are mandatory. Eye wash stations must be accessible .

Q. What are the common synthetic routes for preparing this compound?

- Stepwise Synthesis :

Carbamate Formation : React piperidin-3-ylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) using DMAP as a catalyst and triethylamine (TEA) as a base at 0–20°C .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Yield optimization requires strict temperature control (~70% typical) .

- Alternative Routes : Suzuki-Miyaura coupling or reductive amination may introduce substituents to the pyrrolidine/piperidine core .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance Boc protection kinetics. For acid-sensitive intermediates, DCM is preferred .

- Catalyst Optimization : DMAP (4-dimethylaminopyridine) at 5 mol% accelerates carbamate formation. Higher catalyst loading (10 mol%) may reduce reaction time but increase purification difficulty .

- Temperature Control : Maintaining 0°C during Boc protection minimizes side reactions (e.g., tert-butyl group cleavage) .

Q. What are the potential biological targets and mechanisms of action for this compound in medicinal chemistry research?

- Targets : The compound’s dual heterocyclic structure suggests affinity for G-protein-coupled receptors (GPCRs) or kinases. Similar pyrrolidine-piperidine derivatives inhibit enzymes like phosphodiesterases or act as serotonin receptor modulators .

- Mechanistic Studies :

- Enzyme Assays : Measure IC50 values via fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding poses in kinase ATP-binding pockets .

Q. How does the stereochemistry of the compound influence its reactivity and interactions in catalytic applications?

- Stereochemical Impact : The (R,R) or (S,S) configurations at the pyrrolidine and piperidine stereocenters dictate enantioselectivity in asymmetric catalysis. For example, (R)-configured derivatives act as chiral ligands in Heck couplings .

- Reactivity Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。